Cas no 941993-23-3 (5-bromo-2-chloro-N-3-(2-oxopyrrolidin-1-yl)phenylbenzamide)

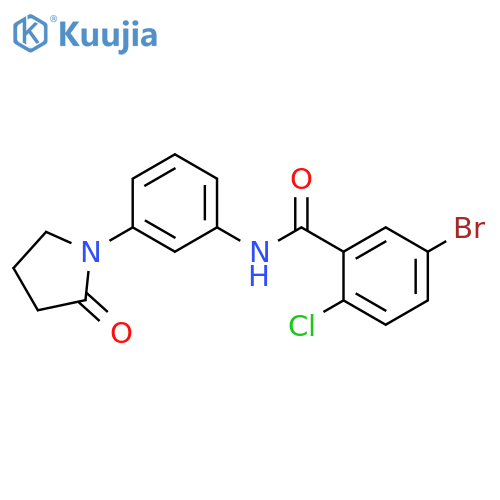

941993-23-3 structure

商品名:5-bromo-2-chloro-N-3-(2-oxopyrrolidin-1-yl)phenylbenzamide

CAS番号:941993-23-3

MF:C17H14BrClN2O2

メガワット:393.662262439728

CID:5502719

5-bromo-2-chloro-N-3-(2-oxopyrrolidin-1-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- 5-bromo-2-chloro-N-3-(2-oxopyrrolidin-1-yl)phenylbenzamide

-

- インチ: 1S/C17H14BrClN2O2/c18-11-6-7-15(19)14(9-11)17(23)20-12-3-1-4-13(10-12)21-8-2-5-16(21)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23)

- InChIKey: YZQXCHYVAJBZFH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(N2CCCC2=O)=C1)(=O)C1=CC(Br)=CC=C1Cl

5-bromo-2-chloro-N-3-(2-oxopyrrolidin-1-yl)phenylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2783-0373-40mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-20μmol |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-1mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-10mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-4mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-100mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-15mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-20mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-25mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F2783-0373-2mg |

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

941993-23-3 | 90%+ | 2mg |

$59.0 | 2023-07-28 |

5-bromo-2-chloro-N-3-(2-oxopyrrolidin-1-yl)phenylbenzamide 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

941993-23-3 (5-bromo-2-chloro-N-3-(2-oxopyrrolidin-1-yl)phenylbenzamide) 関連製品

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量